molecular formula C15H13N3O B7542102 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide

2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide

Cat. No. B7542102
M. Wt: 251.28 g/mol
InChI Key: KUGJYTWIASHLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide, also known as Nap-Pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide varies depending on its application. In cancer research, this compound inhibits the activity of MDM2 by binding to its p53-binding pocket, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In neuroscience, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer research, this compound induces apoptosis in cancer cells by activating the p53 pathway. In neuroscience, this compound enhances the activity of the GABA-A receptor, leading to anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for its target proteins. However, it also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the research on 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide. In cancer research, further studies are needed to investigate its efficacy in combination with other chemotherapeutic agents and its potential for the treatment of other types of cancer. In neuroscience, more research is needed to explore its potential for the treatment of anxiety disorders and other neurological conditions. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a simple one-pot reaction between 2-naphthylamine and pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The product can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the activity of a protein called MDM2, which plays a crucial role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by this compound leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
In neuroscience, this compound has been shown to modulate the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. This compound acts as a positive allosteric modulator of the receptor, enhancing its activity and leading to anxiolytic and sedative effects.

properties

IUPAC Name

2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(18-13-9-16-17-10-13)8-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,9-10H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGJYTWIASHLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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